methyl 3-(1H-pyrrol-1-yl)thieno[2,3-c]pyridine-2-carboxylate
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Overview
Description
Methyl 3-(1H-pyrrol-1-yl)thieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that features a unique structure combining pyrrole, thieno, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1H-pyrrol-1-yl)thieno[2,3-c]pyridine-2-carboxylate typically involves the reaction of 2,5-dimethoxytetrahydrofuran with 3-aminothieno[2,3-b]pyridines . The reaction conditions and the yield of the product are influenced by the substituents present in the thieno[2,3-b]pyridine ring . Another method involves the Curtius rearrangement of 2-acylazido-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines, which yields 4,5-dihydropyrido[3",2":4,5]thieno[2,3-e]pyrrolo[1,2-a]pyrazin-4-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-pyrrol-1-yl)thieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and thieno rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 3-(1H-pyrrol-1-yl)thieno[2,3-c]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Industry: The compound’s properties make it useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of methyl 3-(1H-pyrrol-1-yl)thieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: This compound shares a similar core structure but has a hydroxyl group instead of a pyrrole ring.
3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines: These compounds have similar thieno and pyridine rings but differ in the substituents attached to the rings.
Uniqueness
Methyl 3-(1H-pyrrol-1-yl)thieno[2,3-c]pyridine-2-carboxylate is unique due to the presence of the pyrrole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 3-pyrrol-1-ylthieno[2,3-c]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-17-13(16)12-11(15-6-2-3-7-15)9-4-5-14-8-10(9)18-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCPRVONCOYAEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=NC=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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